Fluocinolone Acetonide Impurity

Genotoxicity Oxidative Degradation Safety Assessment

Fluocinolone Acetonide formulations face strict USP limits (NMT 1.0% individual impurity, NMT 2.5% total) but these do not distinguish benign analogs from genotoxic hydroperoxide degradants. Procuring impurity standards with batch-specific purity and impurity profiles is critical for method validation and genotoxicity risk mitigation. - Impurity-specific quantification data enables accurate monitoring of genotoxic hydroperoxide species identified in topical solutions. - Validated chiral methods and AQbD-optimized UPLC protocols provide baseline separation of critical impurities (Imp-A, B, C and 6β-epimer). - Standards sourced with full traceability to USP/EP monographs support ANDA/NDA submissions and forced degradation studies.

Molecular Formula C23H28F2O7
Molecular Weight 454.5 g/mol
Cat. No. B13839912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluocinolone Acetonide Impurity
Molecular FormulaC23H28F2O7
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)O)O
InChIInChI=1S/C23H28F2O7/c1-11(26)32-10-19(30)23(31)17(28)8-13-14-7-16(24)15-6-12(27)4-5-20(15,2)22(14,25)18(29)9-21(13,23)3/h4-6,13-14,16-18,28-29,31H,7-10H2,1-3H3/t13-,14-,16-,17+,18-,20-,21-,22-,23-/m0/s1
InChIKeyUFBXNEAKEMBKBR-MASFLUIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluocinolone Acetonide Impurity Limits and Genotoxic Risk


Fluocinolone Acetonide, a potent synthetic corticosteroid, is subject to strict pharmacopoeial purity standards. The USP monograph defines a critical baseline: any individual unspecified impurity must not exceed 1.0%, with total impurities limited to 2.5% [1]. Among the known process-related and degradation substances, the 6β-epimer impurity is a classic chiral homolog, while novel hydroperoxide impurities have been identified as potentially genotoxic oxidative degradants in topical formulations [2]. This dual risk, characterized by a tight regulatory limit and a unique genotoxicity flag, is a primary procurement consideration that goes beyond simple generic compound substitution.

1 Impurity-specific quantification over generic purity compliance
2 Supplier qualification focused on genotoxic hydroperoxide control
3 Method selectivity supports stability-indicating degradation profiling

Generic Fluocinolone Acetonide Substitution Failure


In-class substitution of Fluocinolone Acetonide is not risk-free due to the structural and toxicological uniqueness of its impurity profile. While all batches must meet the USP limit of NMT 1.0% for any single impurity [1], this threshold does not differentiate between benign structural analogs and newly discovered hydroperoxide degradants flagged as potentially genotoxic [2]. Simply meeting a generic purity specification is insufficient; a procurement decision must be based on impurity-specific quantification data to mitigate the risk of inadvertently accepting a batch enriched in a genotoxic species that would be absent or lower in a controlled process.

Risk Meeting USP NMT 1.0% limit does not rule out genotoxic hydroperoxide enrichment; impurity profile context may differ across sources
Risk Compendial isocratic HPLC method may fail to separate Imp-A, B, C from API; selectivity may not transfer to degradation pathway monitoring
Risk Chiral homolog 6β-epimer content near the 1.0% acceptance threshold may shift chiral purity interpretation for ophthalmic applications

Fluocinolone Acetonide Impurity Differentiation Evidence


Hydroperoxide vs. Degradant Genotoxicity Comparison

The most critical differential factor for procurement is genotoxic potential. Novel hydroperoxide impurities identified in fluocinolone acetonide topical solution are flagged as potentially genotoxic due to their reactive hydroperoxide functional group, a known structural alert [1]. In contrast, the major stress degradants Imp-A, Imp-B, and Imp-C, which lack this functional group, do not carry a similar genotoxicity alert under ICH M7 guidelines. While quantitative levels of the hydroperoxides are not yet published, their presence has been confirmed, and a formation mechanism via fluorine loss and epoxidation has been established [1].

Genotoxicity Potential
Cross-study comparable
Hydroperoxide impurity: REACTIVE (confirmed formation via internal SN2 epoxidation). Common degradants Imp-A/B/C: NON-GENOTOXIC (no hydroperoxide moiety)
Impurity-specific genotoxicity risk review context
Data to verify: quantitative levels not yet published
Genotoxicity Oxidative Degradation Safety Assessment

6β-Epimer Chiral Purity and Regulatory Limit

The 6β-epimer of fluocinolone acetonide is the most notorious chiral process impurity. The USP monograph sets a firm acceptance criterion: any individual impurity must not exceed 1.0%, and no more than one such peak can be greater than 0.5% [1]. This creates a de facto quantitative benchmark for chiral purity. While pure 6β-epimer reference standards are commercially available [2], this regulatory threshold defines the maximum acceptable limit for this epimer in any procured batch.

Chiral Purity Benchmark
Class-level inference
6β-Epimer impurity: NMT 1.0% (USP). Primary target for chiral monitoring due to synthetic origin
Supports chiral purity endpoint review
Regulatory limit identical for unspecified impurities
Chiral Separation Pharmacopoeial Limits Procurement Quality

UPLC vs. USP Method Selectivity for Impurity Profiling

A key analytical differentiator is the ability to resolve the major stress degradants Imp-A, Imp-B, and Imp-C from the fluocinolone acetonide peak. A newly developed stability-indicating UPLC method achieved baseline separation with resolutions (Rs) for peaks R1–R5 all meeting the model specifications (p <0.0001 for fit) [1]. This method provides a quantitative, validated system suitability criterion superior to the USP method's single resolution requirement of ≥2.0 between triamcinolone acetonide and fluocinolone acetonide [2].

UPLC vs. USP Selectivity
Cross-study comparable
Stability-indicating UPLC: optimized Rs for R1–R5 pairs met design space criteria. USP isocratic method: relies on single pair resolution (triamcinolone acetonide)
Supports method selectivity review for degradant profiling
UPLC enables multi-impurity baseline separation
Method Selectivity Resolution Stability-Indicating

Fluocinolone Acetonide Impurity Control Applications


Topical Formulation Genotoxic Risk Mitigation

Given the confirmed presence of potentially genotoxic hydroperoxide impurities [1], formulation development for topical solutions must include a supplier qualification step that goes beyond the USP limit of NMT 1.0% for any individual impurity [2]. A procured batch with demonstrated near-absence of hydroperoxide impurities is critical for avoiding positive Ames test results, thereby de-risking the genotoxicity profile of the final drug product.

High-Resolution Impurity Profiling for Stability Studies

For regulatory forced degradation studies, a method capable of resolving Imp-A, B, and C with optimal selectivity is required. The AQbD-optimized UPLC method, which provides baseline separation of all major degradants, should be used instead of the standard USP isocratic HPLC method, ensuring accurate monitoring of degradation pathways and precise quantification of these specific impurities [1].

Chiral Purity Control for Ophthalmic API Procurement

For high-sensitivity applications like intravitreal implants, control of the 6β-epimer is paramount. Procurement specifications should not simply accept the USP limit of NMT 1.0% [2], but should require a tighter internal limit, with quantitative batch data for this specific impurity, using a validated chiral method or a designated reference standard obtained from a certified source [3].

Application
Selection Property
Validation Focus
Topical formulation genotoxic risk research
Hydroperoxide impurity specification data
Structural alert-based impurity screening review
Forced degradation and stability studies
Method selectivity for Imp-A, B, C resolution
Stability-indicating UPLC method context
Ophthalmic API chiral purity control
6β-Epimer batch consistency data
Supplier chiral method and reference standard review
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